2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and several alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-alkynyl ketone, under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine, such as 2-methyl-6-(propan-2-yl)aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), borane (BH3)
Substitution: Sodium hydride (NaH), alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Amine derivatives
Substitution: Various substituted furan carboxamides
Scientific Research Applications
2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as a κ-opioid receptor antagonist.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. For instance, as a κ-opioid receptor antagonist, it binds to the κ-opioid receptor and inhibits its activity, which can modulate pain perception and other physiological responses . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparison with Similar Compounds
2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide can be compared with other similar compounds, such as:
N-phenylfuran-3-carboxamide: Lacks the methyl and isopropyl substituents, resulting in different chemical and biological properties.
2-methyl-N-phenylfuran-3-carboxamide: Similar structure but without the isopropyl group, affecting its receptor binding affinity and activity.
N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide: Lacks the additional methyl group, which can influence its chemical reactivity and biological interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-7-5-6-11(3)15(13)17-16(18)14-8-9-19-12(14)4/h5-10H,1-4H3,(H,17,18) |
InChI Key |
CHZIBKHLFXQMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
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